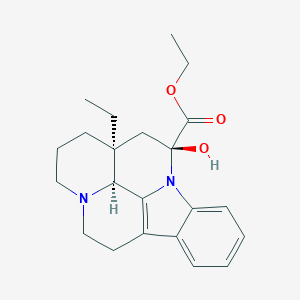

Ethyl vincaminate

Descripción general

Descripción

Ethyl vincaminate, also known as ethyl apovincaminate, is a derivative of the Vinca alkaloid vincamine, which is reported to increase cerebral blood flow and is used in Europe for treating cerebrovascular disorders . The synthesis of ethyl apovincaminate has been described, starting from vincamine, and involves the synthesis of simple derivatives such as vincaminic acid, apovincaminic acid, and apovincaminol .

Synthesis Analysis

The synthesis of vincamine itself has been achieved through various methods. One approach involves a five-step process using methyl dimethyl-phosphono-methoxy-acetate as a synthon for the pyruvic ester residue, starting from an aldehyde . Another enantioselective synthesis of natural vincamine starts from ethylpentenal and involves an intramolecular Mannich reaction of a silyl enol ether . Additionally, a formal synthesis of (+)-vincamine from a cyclopentanone derivative has been described, which also provides a potential intermediate for the synthesis of epimers of vincamine .

Molecular Structure Analysis

The molecular structure of ethyl vincaminate is closely related to that of vincamine, with the addition of an ethyl ester group. The synthesis of optically active vincamine involves the resolution of acid intermediates and the use of diastereomeric salts distinguishable by NMR . The intramolecular Mannich reaction used in the synthesis of vincamine also plays a crucial role in determining the stereochemistry of the final product .

Chemical Reactions Analysis

Ethyl apovincaminate is synthesized through a process that includes water elimination and esterification in one step from vincaminic acid . The metabolism of ethyl apovincaminate in rats involves hydroxylation at the indole moiety and the formation of conjugates, with the main urinary metabolite being apovincaminic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl vincaminate are not explicitly detailed in the provided papers. However, the metabolism study suggests that ethyl apovincaminate is well metabolized in rats, with a small fraction excreted in urine, indicating good bioavailability . The side effects observed in a study with healthy volunteers, such as bradycardia, faintness, and tinnitus, suggest that ethyl vincaminate has a significant physiological impact, which may limit its routine use without further safety and efficacy studies .

Relevant Case Studies

In a study with healthy male volunteers, ethyl apovincaminate was compared to vincamine for its effects on cerebral blood flow. The study found a small rise in cerebral blood flow during the second half of the infusion of both drugs, but the change was not significant. Side effects such as bradycardia, faintness, and tinnitus were reported, raising concerns about the routine use of these drugs . The metabolism of ethyl apovincaminate in rats has been studied, revealing that the compound is well metabolized with several metabolites identified, which could be relevant for understanding its pharmacokinetics in humans .

Aplicaciones Científicas De Investigación

-

Neuropharmacology:

-

Anti-Inflammatory Effects:

-

Cardiovascular Health:

-

Anticancer Potential:

-

Cerebrovascular Disorders:

-

Hearing Disorders:

Safety And Hazards

Propiedades

IUPAC Name |

ethyl (15S,17S,19S)-15-ethyl-17-hydroxy-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraene-17-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O3/c1-3-21-11-7-12-23-13-10-16-15-8-5-6-9-17(15)24(18(16)19(21)23)22(26,14-21)20(25)27-4-2/h5-6,8-9,19,26H,3-4,7,10-14H2,1-2H3/t19-,21+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRMLLVHAALNSGZ-HJNYFJLDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(C2)(C(=O)OCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]12CCCN3[C@@H]1C4=C(CC3)C5=CC=CC=C5N4[C@](C2)(C(=O)OCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90960604 | |

| Record name | Ethyl 14-hydroxy-14,15-dihydroeburnamenine-14-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90960604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl vincaminate | |

CAS RN |

40163-56-2 | |

| Record name | Ethyl vincaminate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40163-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (+)-cis-vincaminate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040163562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 14-hydroxy-14,15-dihydroeburnamenine-14-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90960604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL VINCAMINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6583YDK1Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

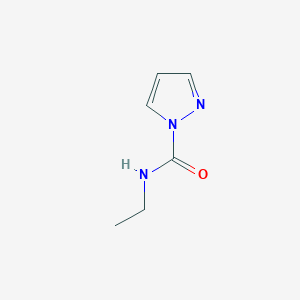

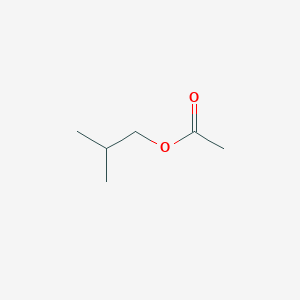

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(5-Formyl-2-methoxyphenyl)-(4-methoxyphenyl)methyl]-4-methoxybenzaldehyde](/img/structure/B127527.png)